2,7-Dichloroimidazo[1,2-a]pyridine-3-carboxylic acid
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Overview
Description
2,7-Dichloroimidazo[1,2-a]pyridine-3-carboxylic acid is a heterocyclic compound with the molecular formula C8H4Cl2N2O2 It is characterized by the presence of two chlorine atoms at positions 2 and 7 on the imidazo[1,2-a]pyridine ring system, and a carboxylic acid group at position 3
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazopyridines, are known to interact with various biological targets including g-protein coupled receptors (gpcrs), kinases, and ion channels .
Mode of Action
Without specific information on “2,7-Dichloroimidazo[1,2-a]pyridine-3-carboxylic acid”, it’s challenging to detail its mode of action. Generally, imidazopyridines can bind to their targets and modulate their activity, leading to downstream effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Dichloroimidazo[1,2-a]pyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,7-dichloropyridine with an imidazole derivative, followed by oxidation to introduce the carboxylic acid group. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2,7-Dichloroimidazo[1,2-a]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form derivatives with different oxidation states, or reduction to remove the chlorine atoms.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Conditions often involve the use of polar aprotic solvents and elevated temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized derivatives, while oxidation and reduction reactions can lead to different oxidation states or dechlorinated products .
Scientific Research Applications
2,7-Dichloroimidazo[1,2-a]pyridine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Comparison with Similar Compounds
2,7-Dichloroimidazo[1,2-a]pyridine-3-carbonitrile: Similar structure but with a nitrile group instead of a carboxylic acid.
2,7-Dichloroimidazo[1,2-a]pyridine-3-methyl: Similar structure but with a methyl group instead of a carboxylic acid.
Uniqueness: 2,7-Dichloroimidazo[1,2-a]pyridine-3-carboxylic acid is unique due to its specific substitution pattern and the presence of a carboxylic acid group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications .
Properties
IUPAC Name |
2,7-dichloroimidazo[1,2-a]pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2N2O2/c9-4-1-2-12-5(3-4)11-7(10)6(12)8(13)14/h1-3H,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKFUPEMKWKASTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC(=C2C(=O)O)Cl)C=C1Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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